t-Boc-N-amido-PEG9-amine is a specialized compound that features a polyethylene glycol (PEG) moiety, which is known for its biocompatibility and solubility in aqueous environments. The "t-Boc" refers to the tert-butyloxycarbonyl protecting group that is commonly used in organic synthesis to protect amines during
The synthesis of t-Boc-N-amido-PEG9-amine typically involves the following steps:
t-Boc-N-amido-PEG9-amine has several applications in the fields of medicinal chemistry and bioconjugation:
Interaction studies involving t-Boc-N-amido-PEG9-amine often focus on its role in enhancing interactions between therapeutic agents and biological targets. Research indicates that PEGylated compounds can significantly alter biodistribution patterns and improve target engagement due to their hydrophilic nature, which reduces protein adsorption and clearance rates from circulation .
t-Boc-N-amido-PEG9-amine shares structural similarities with several other compounds that also incorporate PEG moieties and protective groups. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
t-Boc-N-amido-PEG10-amine | Similar structure with a longer PEG chain | Enhanced solubility and potentially longer circulation time |
t-Boc-N-amido-PEG9-propargyl | Contains a propargyl group for click chemistry | Useful for bioconjugation via azide coupling |
t-Boc-N-amido-PEG9-acid | Contains a carboxylic acid instead of an amine | Useful for forming amide bonds without additional protection |
The uniqueness of t-Boc-N-amido-PEG9-amine lies in its balance between solubility enhancement through the PEG moiety and the versatility offered by the protected amine functionality, making it particularly valuable for applications requiring both stability and reactivity.
t-Boc-N-amido-PEG9-Amine, systematically named tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a monodisperse polyethylene glycol (PEG) derivative with a defined molecular architecture. Its structure comprises a nine-unit PEG spacer flanked by a tert-butyloxycarbonyl (t-Boc)-protected amine at one terminus and a free primary amine at the other. The molecular formula is C₂₅H₅₂N₂O₁₁, with a molecular weight of 556.7 g/mol.
Table 1: Key Structural and Physicochemical Properties
Property | Value |
---|---|
CAS Number | 890091-43-7 |
Molecular Formula | C₂₅H₅₂N₂O₁₁ |
Molecular Weight | 556.7 g/mol |
Purity (HPLC) | 95–98% |
Solubility | Water, DMSO, acetonitrile |
The development of PEG-based linkers originated in the 1970s with Frank Davis’s pioneering work on PEGylation to enhance protein stability and reduce immunogenicity. Early PEG reagents were polydisperse, limiting their precision in bioconjugation. By the 1990s, advancements in synthetic chemistry enabled the production of monodisperse PEG derivatives like t-Boc-N-amido-PEG9-Amine, which offered controlled spacing and reactivity. The introduction of orthogonal protecting groups, such as t-Boc, further refined site-specific conjugation strategies, making these linkers indispensable in modern drug delivery systems.
t-Boc-N-amido-PEG9-Amine addresses critical challenges in bioconjugation:
t-Boc-N-amido-PEG9-Amine, systematically known as tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, represents a sophisticated polyethylene glycol derivative with specific structural modifications [1] [2] [3]. The compound possesses the molecular formula C25H52N2O11, reflecting its complex architecture incorporating both hydrophilic and protective functional groups [1] [2] [3] [4].
The structural framework of t-Boc-N-amido-PEG9-Amine consists of three primary components: the tert-butoxycarbonyl protecting group, a nine-unit ethylene oxide backbone, and a terminal primary amine functionality [5]. The polyethylene glycol backbone comprises nine ethylene oxide repeating units (-OCH2CH2-), providing the compound with its characteristic hydrophilic properties [4] . This architecture positions the molecule as a bifunctional linker, with the tert-butoxycarbonyl group serving as a removable protecting group for one amine terminus and a free primary amine at the opposite end [5] [4].
The tert-butoxycarbonyl moiety adopts a carbamate structure, creating a stable amide linkage that protects the amine functionality during synthetic procedures [5] [4]. This protecting group strategy enables selective reactivity at the unprotected amine terminus while maintaining the integrity of the protected amine throughout chemical transformations. The molecular weight of the compound is precisely 556.7 grams per mole, as determined through computational analysis [1] [7].
The structural configuration exhibits monodisperse characteristics, distinguishing it from polydisperse polyethylene glycol derivatives [8] . This monodisperse nature ensures consistent molecular properties and predictable behavior in chemical applications. The Chemical Abstracts Service registry number 890091-43-7 uniquely identifies this specific structural arrangement [1] [2] [3] [4].
The solubility characteristics of t-Boc-N-amido-PEG9-Amine demonstrate exceptional versatility across multiple solvent systems, reflecting the balanced nature of its structural components. The compound exhibits excellent solubility in water, dimethyl sulfoxide, dimethylformamide, and dichloromethane [4] [8]. This broad solubility profile stems from the amphiphilic nature of the molecule, combining the hydrophilic polyethylene glycol backbone with the relatively hydrophobic tert-butoxycarbonyl protecting group.
The aqueous solubility of t-Boc-N-amido-PEG9-Amine is particularly noteworthy, as the nine ethylene oxide units provide substantial hydrophilic character [4] [8] . The hydrophilic nature arises from the oxygen atoms within the ethylene glycol units, which exhibit partial negative charges and facilitate hydrogen bonding interactions with water molecules [9] [10]. The distance between oxygen atoms in the polyethylene glycol chain closely matches the hydrogen bonding network of water, enabling efficient integration into aqueous environments [11].
In organic solvents, the compound demonstrates compatibility with high-polarity systems including alcohols, esters, ketones, and aromatic hydrocarbons [12]. The tert-butoxycarbonyl group contributes to solubility in less polar organic media, while the polyethylene glycol backbone maintains compatibility with polar aprotic solvents. This dual solubility characteristic makes the compound particularly valuable for synthetic applications requiring solvent transitions or mixed solvent systems.
The solubility behavior exhibits temperature dependence, with increased solubility observed at elevated temperatures [12]. This thermodynamic relationship reflects the entropy-driven nature of polyethylene glycol dissolution, where increased molecular motion at higher temperatures facilitates solvation processes. The compound maintains good solubility across physiologically relevant temperature ranges, supporting its utility in biological applications.
The stability profile of t-Boc-N-amido-PEG9-Amine encompasses multiple environmental conditions and chemical stresses. The tert-butoxycarbonyl protecting group demonstrates excellent stability under neutral and basic conditions but undergoes predictable cleavage under mild acidic conditions [13] [14]. This selective acid lability represents a key design feature, enabling controlled deprotection when desired while maintaining stability during storage and handling.
The polyethylene glycol backbone exhibits remarkable chemical stability under normal storage conditions. When stored at temperatures between 2-8°C, the compound maintains its structural integrity for extended periods [4] [15] [16]. The ether linkages within the polyethylene glycol chain resist hydrolysis under neutral pH conditions, contributing to long-term stability [17] [18]. This stability profile makes the compound suitable for pharmaceutical and biotechnology applications requiring consistent performance over time.
Thermal stability analysis reveals that the compound can withstand moderate heating without decomposition [3]. The boiling point is predicted to be approximately 609.8°C at 760 mmHg, though such extreme conditions exceed practical application ranges [3] [4]. Under typical processing temperatures, the compound remains stable, supporting its use in synthetic procedures requiring elevated temperatures.
The predicted pKa value of 12.23 indicates that the terminal amine functionality remains predominantly protonated under physiological pH conditions [4]. This protonation state influences the compound's behavior in biological systems and affects its interaction with charged biomolecules. The high pKa value reflects the electron-donating effects of the polyethylene glycol chain, which increases the basicity of the terminal amine group.
Storage stability testing demonstrates that the compound maintains its chemical properties when stored under appropriate conditions [15] [16]. Recommended storage at temperatures between 2-8°C in sealed containers protects against moisture absorption and thermal degradation. Under these conditions, the compound exhibits minimal changes in purity and functional group integrity over extended storage periods.
The hydrophilicity of t-Boc-N-amido-PEG9-Amine primarily derives from the nine ethylene oxide units comprising the polyethylene glycol backbone [9] [10] [11]. Each ethylene oxide unit contains oxygen atoms that participate in hydrogen bonding with water molecules, creating a hydrophilic environment around the polymer chain. The cumulative effect of nine such units results in substantial water affinity, enabling complete miscibility with aqueous solutions [12].
The hydrophilic character manifests through several measurable parameters, including water contact angle measurements and surface energy calculations. Studies of related polyethylene glycol-containing compounds demonstrate that increasing polyethylene glycol content progressively reduces water contact angles, indicating enhanced surface hydrophilicity [19]. The nine-unit polyethylene glycol chain in t-Boc-N-amido-PEG9-Amine provides sufficient hydrophilic character to significantly modify surface properties when incorporated into materials or conjugated to other molecules.
The mechanism of hydrophilicity involves the formation of hydrogen bonds between the oxygen atoms in the polyethylene glycol chain and water molecules [9] [10] [11]. The oxygen atoms acquire partial negative charges through electron donation from neighboring carbon atoms, creating favorable electrostatic interactions with the partially positive hydrogen atoms in water. This interaction network enables the polymer to integrate into the hydrogen bonding structure of liquid water.
The hydrophilic properties contribute to the formation of hydration layers when the compound interacts with surfaces or interfaces [19]. These hydration layers create barriers to protein adsorption and cellular adhesion, explaining the biocompatible and antifouling properties associated with polyethylene glycol derivatives. The hydration layer formation represents a dynamic equilibrium between water molecules and the polyethylene glycol chain, influenced by temperature, ionic strength, and pH conditions.
The hydrophilicity characteristics also influence the compound's biodistribution and pharmacokinetic properties when used in biological applications [20]. The polyethylene glycol chain reduces protein binding and enhances circulation time in biological systems, contributing to improved therapeutic efficacy of conjugated drugs or biomolecules. This hydrophilic character represents a fundamental design advantage for applications requiring improved biocompatibility and reduced immunogenicity.
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of t-Boc-N-amido-PEG9-Amine through identification of distinct proton and carbon environments. The 1H NMR spectrum exhibits characteristic patterns reflecting the compound's structural components, with the polyethylene glycol backbone generating the most prominent signals [21] [22].
The polyethylene glycol repeating units produce a characteristic multiplet in the range of 3.1-3.8 ppm, corresponding to the methylene protons adjacent to oxygen atoms (-OCH2CH2O-) [21] [22]. This signal typically appears as a complex multiplet due to the overlapping resonances from the nine ethylene oxide units. The integration of this multiplet provides quantitative information about the degree of polymerization and purity of the compound.
The tert-butoxycarbonyl protecting group generates a distinctive singlet at approximately 1.43-1.45 ppm, corresponding to the nine equivalent methyl protons of the tert-butyl group [23] [13]. This signal serves as a reliable indicator of the protecting group integrity and can be used for quantitative analysis of protection efficiency. The chemical shift position reflects the electron-withdrawing effect of the adjacent carbonyl group, which deshields the methyl protons.
The terminal amine functionality produces characteristic signals in the 2.5-3.0 ppm region, though these may be broadened due to exchange with residual water or protic solvents [22]. The exact chemical shift depends on the pH and solvent conditions during measurement. The amine protons may not always be clearly observed due to rapid exchange phenomena, but the adjacent methylene protons provide reliable structural confirmation.
Carbon-13 NMR spectroscopy reveals the carbonyl carbon of the carbamate group at approximately 155-160 ppm, characteristic of carbamate functionalities [23] [22]. The tert-butyl carbons appear around 28 ppm (methyl groups) and 79 ppm (quaternary carbon). The polyethylene glycol carbons generate signals in the 60-70 ppm range, corresponding to the methylene carbons adjacent to oxygen atoms.
The NMR spectral data support the monodisperse nature of the compound, as evidenced by the sharp, well-defined signals without significant broadening that would indicate polydispersity [22]. This spectral clarity enables precise structural assignment and quantitative analysis of functional group ratios.
Mass spectrometry analysis of t-Boc-N-amido-PEG9-Amine provides molecular weight confirmation and fragmentation pattern information essential for structural characterization. The molecular ion peak appears at m/z 556.7, corresponding to the calculated molecular weight of the intact molecule [1] [7]. This parent ion peak serves as the primary confirmation of molecular identity and purity.
Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]+ at m/z 557.7, reflecting the basic nature of the terminal amine group [24] [25]. The ionization efficiency depends on the pH conditions and mobile phase composition, with optimal sensitivity achieved under slightly acidic conditions that protonate the amine functionality.
The fragmentation pattern in mass spectrometry provides structural information about the compound's connectivity and functional groups. Common fragmentation pathways include loss of the tert-butoxycarbonyl group (loss of 100 mass units) and sequential loss of ethylene oxide units (44 mass units each) [24] [25]. These fragmentation patterns create characteristic daughter ions that confirm the presence of the protecting group and polyethylene glycol backbone.
Matrix-assisted laser desorption ionization mass spectrometry can provide additional structural information, particularly for polyethylene glycol-containing compounds [24] [25]. The soft ionization conditions preserve the molecular ion while providing information about chain length distribution and end group functionalization. The monodisperse nature of t-Boc-N-amido-PEG9-Amine results in a single, sharp molecular ion peak without the distribution pattern characteristic of polydisperse polymers.
Tandem mass spectrometry experiments can provide detailed fragmentation pathways and structural confirmation. The collision-induced dissociation of the protonated molecular ion generates fragment ions corresponding to specific structural elements, enabling definitive identification of functional groups and their positions within the molecule.
High-resolution mass spectrometry measurements confirm the exact molecular formula C25H52N2O11 through accurate mass determination [1] [2]. The mass accuracy achievable with modern instruments enables discrimination between isobaric compounds and provides confidence in structural assignments based on elemental composition.
Infrared spectroscopy of t-Boc-N-amido-PEG9-Amine reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The spectrum provides fingerprint identification and quantitative information about functional group concentrations [26] [27].
The tert-butoxycarbonyl carbamate group generates a strong carbonyl stretching absorption in the 1670-1640 cm-1 region, characteristic of amide carbonyls [26] [27]. This band appears slightly shifted from typical ester carbonyls due to the electron-donating effects of the nitrogen atom. The exact position depends on hydrogen bonding interactions and conformational effects within the molecule.
The N-H stretching vibration of the carbamate group appears in the 3550-3060 cm-1 region as a medium to strong absorption [26] [27]. This band may be broadened due to hydrogen bonding interactions, particularly in solid-state measurements or concentrated solutions. The position and intensity provide information about the hydrogen bonding environment of the amide proton.
The polyethylene glycol backbone generates characteristic C-O stretching absorptions in the 1300-1000 cm-1 region, with the most prominent band typically appearing around 1100-1120 cm-1 [28] [29]. This strong absorption corresponds to the ether linkages within the polymer chain and serves as a distinctive marker for polyethylene glycol-containing compounds. The band intensity correlates with the number of ether linkages present in the molecule.
The terminal amine functionality produces N-H stretching absorptions in the 3550-3060 cm-1 region, which may overlap with the carbamate N-H stretch [26]. Primary amines typically show two N-H stretching bands corresponding to symmetric and antisymmetric vibrations, though these may be difficult to resolve in complex molecules. The exact positions depend on hydrogen bonding and the chemical environment.
Alkyl C-H stretching vibrations appear in the 3000-2850 cm-1 region, reflecting the methylene protons of the polyethylene glycol chain and the methyl groups of the tert-butyl protecting group [26] [28]. The intensity of these bands provides information about the relative proportions of different alkyl environments within the molecule.
The C-N stretching vibrations of both the carbamate and amine functionalities appear in the 1250-1000 cm-1 region as medium to strong absorptions [26]. These bands may overlap with C-O stretching vibrations but provide additional confirmation of nitrogen-containing functional groups.
The infrared spectrum serves as a diagnostic tool for monitoring chemical transformations involving t-Boc-N-amido-PEG9-Amine. Deprotection of the tert-butoxycarbonyl group can be monitored by the disappearance of the carbamate carbonyl band and changes in the N-H stretching region. Similarly, conjugation reactions at the terminal amine can be followed by changes in the N-H stretching and C-N stretching regions.